4-Octylbenzaldehyde

Descripción

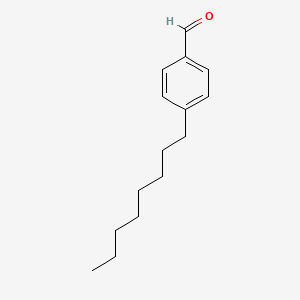

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-octylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-13H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKVZPVHTKOSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0068521 | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49763-66-8 | |

| Record name | 4-Octylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49763-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049763668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0068521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 49763-66-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Octylbenzaldehyde

Direct Synthesis Approaches to 4-Octylbenzaldehyde

The synthesis of this compound can be achieved through various methods that introduce a formyl group onto the n-octylbenzene precursor or by modifying a related functional group.

Gattermann-Koch Reaction and Vilsmeier-Haack Formylation Variants with n-Octylbenzene Precursors

The Gattermann-Koch and Vilsmeier-Haack reactions are cornerstone methods for the formylation of aromatic rings. slideshare.net

The Gattermann-Koch reaction involves the formylation of aromatic compounds using a mixture of carbon monoxide and hydrogen chloride, typically with an aluminum chloride catalyst. slideshare.net This method generates an unstable formyl chloride intermediate that acts as the electrophile. slideshare.net It is generally applied to aromatic compounds that are sufficiently activated.

The Vilsmeier-Haack reaction utilizes a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a chloroiminium ion, known as the Vilsmeier reagent. jk-sci.comwikipedia.org This reagent is a potent electrophile that reacts with electron-rich aromatic and heteroaromatic compounds to introduce a formyl group after hydrolysis of the initial iminium ion intermediate. jk-sci.comwikipedia.orgnumberanalytics.com The reaction conditions are generally mild, and it is effective for substrates more activated than benzene (B151609), such as phenols and anilines. wikipedia.org Formylation typically occurs at the para position if it is available, due to less steric hindrance. jk-sci.com

While these are classic formylation methods, a specific documented synthesis of this compound from n-octylbenzene employs a variant of the Duff reaction. In this procedure, n-octylbenzene is refluxed with hexamethylenetetramine in trifluoroacetic acid. google.comgoogle.com The reaction mixture, after being neutralized and extracted, yields 4-n-octylbenzaldehyde. google.comgoogle.com

| Reaction | Precursor | Reagents | Product | Reference |

| Formylation (Duff Variant) | n-Octylbenzene | 1. Hexamethylenetetramine, Trifluoroacetic acid2. 5% NaHCO₃ | This compound | google.com, google.com |

Oxidation of 1-Ethynyl-4-octylbenzene to this compound

An alternative pathway to this compound involves the oxidation of 1-ethynyl-4-octylbenzene. The ethynyl (B1212043) group present in this precursor is susceptible to oxidative cleavage to form carbonyl compounds. Reagents such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can be employed for this transformation, leading to the formation of this compound. This method is part of a broader synthetic strategy where the alkyne serves as a precursor to the aldehyde functionality.

| Reaction | Precursor | Typical Reagents | Product | Reference |

| Oxidation | 1-Ethynyl-4-octylbenzene | KMnO₄ or O₃ | This compound |

Alternative Acyl Substitution Methodologies

Nucleophilic acyl substitution is a fundamental reaction class primarily involving carboxylic acid derivatives like acyl chlorides and anhydrides. chemistrytalk.orgorganicchemistrytutor.com These highly reactive compounds can be converted into other derivatives such as esters and amides. chemistrytalk.orgnumberanalytics.com

In the context of aromatic synthesis, electrophilic acyl substitution, such as the Friedel-Crafts acylation, is a key method for introducing a carbonyl group to an aromatic ring. While direct formylation methods like the Vilsmeier-Haack reaction are a type of electrophilic acyl substitution, another strategy involves introducing an acetyl group followed by modification. For instance, Friedel-Crafts acylation of a suitable aromatic precursor with an acylating agent can be a step in a multi-step synthesis. While not a direct one-step synthesis to this compound, the principles of acyl substitution are central to building the required carbon skeleton and functional groups in many organic syntheses. researchgate.net

Derivatization Reactions of this compound

The aldehyde functional group of this compound is a versatile handle for further chemical transformations, most notably condensation reactions with primary amines to form imines.

Formation of Imines/Schiff Bases with Amines and Anilines

This compound readily reacts with primary amines and anilines to form imines, also known as Schiff bases. youtube.comderpharmachemica.com This reaction is a condensation process where the carbonyl oxygen of the aldehyde is replaced by a nitrogen atom, with the concurrent loss of a water molecule. youtube.comredalyc.org The resulting C=N double bond is the defining feature of the imine functional group. youtube.comukm.my

The stability of the resulting Schiff base can be influenced by the nature of the substituents. Imines formed from aromatic aldehydes and aromatic amines benefit from the conjugation between the newly formed C=N double bond and the two aromatic rings, which enhances their stability. youtube.comukm.my The general reaction proceeds by the nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon, followed by dehydration, which can sometimes be facilitated by an acid catalyst or removal of water. redalyc.org

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group | Reference |

| This compound | Primary Amine (R-NH₂) | Imine / Schiff Base | Azomethine (-CH=N-) | youtube.com, ekb.eg |

| This compound | Aniline (B41778) (Ar-NH₂) | Imine / Schiff Base | Azomethine (-CH=N-) | youtube.com, ukm.my |

A specific example of Schiff base formation is the condensation of an aldehyde with 3-aminophenol (B1664112). This reaction follows the general mechanism described above, where the amino group of 3-aminophenol acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the corresponding imine. A similar condensation has been documented between 1-naphthaldehyde (B104281) and 3-aminophenol to synthesize a fluorescent probe. nih.gov By analogy, this compound would react with 3-aminophenol in a solvent like ethanol, often with refluxing, to produce (E)-3-((4-octylbenzylidene)amino)phenol.

| Reactant 1 | Reactant 2 | Product Name | Reaction Type | Reference |

| This compound | 3-Aminophenol | (E)-3-((4-octylbenzylidene)amino)phenol | Condensation / Schiff Base Formation | nih.gov (by analogy) |

Condensation with 4-Nitro Aniline

The condensation reaction between this compound and 4-nitroaniline (B120555) results in the formation of a Schiff base, specifically (E)-N-(4-octylbenzylidene)-4-nitroaniline. This reaction is a classical example of the formation of a carbon-nitrogen double bond (imine) from an aldehyde and a primary amine. The synthesis of aminoacyl p-nitroanilines is often challenging due to the reduced nucleophilicity of the aromatic amino group, which is further deactivated by the electron-withdrawing nitro group. beilstein-journals.org

Reaction with Fmoc-4-amino-(L)-phenylalanine

This compound reacts with Fmoc-4-amino-(L)-phenylalanine to yield an aldimine. semanticscholar.orgrsc.org This reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like dimethylformamide (DMF) and involves the use of molecular sieves to remove the water formed during the reaction. semanticscholar.orgrsc.org The product, (E)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((4-octylbenzylidene)amino) phenyl)propanoic acid, can be obtained in good yields. semanticscholar.orgrsc.org This aldimine serves as a key intermediate for the synthesis of quinoline-based unnatural amino acids through a subsequent Povarov reaction. semanticscholar.orgrsc.org

Reaction with 3-Chloronaphthalen-1-amine

The reaction of this compound with 3-chloronaphthalen-1-amine is the initial step in a one-pot synthesis of chlorinated benzoquinoline derivatives. rsc.orgrsc.org This reaction, which presumably forms an imine in situ, is followed by an aza-Diels-Alder (Povarov) reaction with an alkyne, such as 1-ethynylnaphthalene, to furnish the final benzoquinoline product. rsc.orgrsc.org This approach is noted for its material efficiency as it bypasses the need for the isolation of the intermediate imine. rsc.org

Conversion to 1-Ethenyl-4-octylbenzene through Dibromination and Butyllithium Treatment

This compound can be converted to 1-ethenyl-4-octylbenzene in a two-step process. ijacskros.comjst.go.jpnih.govresearchgate.netmolaid.com The first step involves a reaction with triphenylphosphine (B44618) and carbon tetrabromide, which transforms the aldehyde group into a 1,1-dibromostyrene derivative. ijacskros.com Subsequent treatment of this intermediate with n-butyllithium in tetrahydrofuran (B95107) (THF) results in the formation of 1-ethenyl-4-octylbenzene. ijacskros.com This synthetic route is part of a larger synthesis of the immunosuppressive agent FTY720. ijacskros.comjst.go.jpnih.govresearchgate.netmolaid.com

Synthesis of Boronic Acids via Hydroboration with Catecholborane

The 1-ethenyl-4-octylbenzene synthesized from this compound can undergo hydroboration using catecholborane. ijacskros.comjst.go.jpnih.govresearchgate.netmolaid.com Catecholborane is a relatively unreactive hydroborating agent that often requires elevated temperatures for reaction with terminal alkenes. The hydroboration of 1-ethenyl-4-octylbenzene with catecholborane, followed by hydrolysis, yields (E)-2-(4-octylphenyl)vinylboronic acid. ijacskros.comjst.go.jpnih.govresearchgate.netmolaid.com This boronic acid is a key intermediate in the Petasis reaction for the synthesis of FTY720. ijacskros.comjst.go.jpnih.govresearchgate.net

Formation of Dibromides with Triphenylphosphine and Tetrabromomethane

This compound reacts with triphenylphosphine and tetrabromomethane to form a 1,1-dibromostyrene derivative. ijacskros.com This reaction is a key step in the conversion of the aldehyde to an alkyne or a vinyl group. The resulting dibromide is then typically treated with a strong base like n-butyllithium to induce elimination and form the desired product. ijacskros.com

Reactions Leading to Quinoline-Based Derivatives

This compound is a versatile precursor for the synthesis of various quinoline-based derivatives. semanticscholar.orgrsc.orgrsc.orgrsc.org These syntheses often utilize the Povarov reaction, a type of aza-Diels-Alder reaction. semanticscholar.orgrsc.orgrsc.orgrsc.org For instance, the in-situ formed imine from the reaction of this compound and an amine can react with an alkyne to produce substituted quinolines. semanticscholar.orgrsc.orgrsc.orgrsc.org This methodology has been applied to the synthesis of chlorinated benzoquinolines and quinoline-based unnatural amino acids. semanticscholar.orgrsc.orgrsc.orgrsc.org Quinolines are an important class of heterocyclic compounds with applications in medicinal chemistry and materials science. mdpi.comnih.gov

Interactive Data Tables

Table 1: Condensation and Imine Formation Reactions

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | 4-Nitroaniline | (E)-N-(4-octylbenzylidene)-4-nitroaniline |

| This compound | Fmoc-4-amino-(L)-phenylalanine | (E)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((4-octylbenzylidene)amino) phenyl)propanoic acid semanticscholar.orgrsc.org |

Table 2: Multi-step Transformations of this compound

| Starting Material | Reagents | Intermediate/Product |

|---|---|---|

| This compound | 1. Triphenylphosphine, Tetrabromomethane ijacskros.com 2. n-Butyllithium ijacskros.com | 1-Ethenyl-4-octylbenzene ijacskros.comjst.go.jpnih.govresearchgate.netmolaid.com |

| 1-Ethenyl-4-octylbenzene | 1. Catecholborane ijacskros.comjst.go.jpnih.govresearchgate.netmolaid.com 2. Hydrolysis | (E)-2-(4-octylphenyl)vinylboronic acid ijacskros.comjst.go.jpnih.govresearchgate.netmolaid.com |

Table 3: Synthesis of Quinoline (B57606) Derivatives

| Aldehyde | Amine | Alkyne/Dienophile | Product Type |

|---|---|---|---|

| This compound | 3-Chloronaphthalen-1-amine rsc.orgrsc.org | 1-Ethynylnaphthalene rsc.org | Chlorinated Benzoquinoline rsc.orgrsc.org |

Povarov Reaction with Electron-Deficient Dienes and Dienophiles

Cycloaddition Reactions, e.g., with Anhydrides to Form Oxazepines

This compound is a precursor for the synthesis of oxazepine derivatives through cycloaddition reactions. pnrjournal.com The synthesis begins with the creation of an azo compound by coupling a diazonium salt with the phenoxide anion of this compound. The resulting azoaldehyde (B1193976) is then condensed with an amine, such as 4-nitroaniline, to form an azoimine derivative. pnrjournal.com

This azoimine then undergoes a [5+2] cycloaddition reaction with anhydrides like malic anhydride (B1165640) or phthalic anhydride to yield 1,3-oxazepine-4,7-dione derivatives. pnrjournal.comresearchgate.netuokerbala.edu.iq These reactions are typically carried out by refluxing the components in a solvent such as dry benzene. uokerbala.edu.iquomustansiriyah.edu.iq The seven-membered oxazepine ring is formed through the reaction of the imine with the anhydride. researchgate.net

| Precursor from this compound | Reagent | Reaction Type | Product Class |

| Azoimine derivative | Malic Anhydride | [5+2] Cycloaddition | 1,3-Oxazepine-4,7-dione pnrjournal.com |

| Azoimine derivative | Phthalic Anhydride | [5+2] Cycloaddition | 1,3-Oxazepine-4,7-dione pnrjournal.comresearchgate.net |

Enantioselective Transformations

This compound has been utilized in enantioselective synthesis. In one example, it was a substrate in a Wittig reaction with a chiral phosphonium (B103445) salt to produce an olefin product. This olefin was subsequently reduced to afford a chiral compound, demonstrating the utility of this compound in the synthesis of enantiomerically enriched molecules. nih.gov The Wittig reaction itself proceeded in good yield, and the subsequent reduction using 10% Pd-C under a hydrogen atmosphere also gave a good yield of the final product. nih.gov

Catalytic Processes Involving this compound

Mechanochemical Cross-Electrophile Coupling Reactions

This compound has been synthesized via a mechanochemical nickel-catalyzed cross-electrophile coupling of aryl halides and alkyl halides. cardiff.ac.uk This solvent-free method utilizes ball-milling to facilitate the reductive C-C bond formation in the absence of bulk solvent and air- or moisture-sensitive conditions. cardiff.ac.ukorganic-chemistry.org The reaction between 4-iodobenzaldehyde (B108471) and an appropriate alkyl halide, using zinc as a reductant, NiCl₂·6H₂O as the catalyst, and 1,10-phenanthroline (B135089) as the ligand, can produce this compound. organic-chemistry.orgamazonaws.com This approach is notable for its efficiency, with high yields achieved in a relatively short reaction time of 2 hours. organic-chemistry.org The mechanical action of ball milling allows for the use of various forms of zinc to drive the nickel catalytic cycle. cardiff.ac.uk This method tolerates a range of functional groups, highlighting its potential for sustainable and scalable organic synthesis. organic-chemistry.orgnih.gov

| Aryl Halide | Alkyl Halide | Catalyst System | Reductant | Reaction Condition | Product |

| 4-Iodobenzaldehyde | Octyl halide | NiCl₂·6H₂O / 1,10-phenanthroline | Zinc | Ball-milling (30 Hz, 2h) | This compound organic-chemistry.orgamazonaws.com |

Petasis Reaction in Complex Molecule Synthesis

The Petasis reaction, a multicomponent reaction, involves the coupling of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. organic-chemistry.orgwikipedia.org this compound can serve as the carbonyl component in this versatile reaction. The reaction proceeds through the formation of an imine intermediate from the amine and aldehyde, which then reacts with the boronic acid. organic-chemistry.org This method is advantageous due to its broad substrate scope, high yields, and tolerance of various functional groups. mdpi.com

The Petasis reaction has been employed in the synthesis of a diverse range of complex molecules, including α-amino acids, tertiary amines, and various heterocyclic scaffolds. wikipedia.orgmdpi.com Its application in diversity-oriented synthesis makes it a valuable tool in drug discovery and the construction of libraries of bioactive compounds. nsf.govnih.gov The reaction can be performed under mild conditions and often does not require a specific catalyst or anhydrous conditions, adding to its practical utility. wikipedia.orgmdpi.com

Transition Metal Catalyzed Reactions for C-C Bond Formation

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) bonds with high efficiency and selectivity. tcichemicals.comlibretexts.org These reactions, often catalyzed by palladium, nickel, or other late transition metals, facilitate the coupling of various organic electrophiles with organometallic reagents. tcichemicals.com The development of these methods, recognized by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized the synthesis of complex molecules, including pharmaceuticals and functional materials. tcichemicals.comwikipedia.org

While this compound itself does not possess the typical halide or triflate leaving groups required for direct participation as an electrophile in standard cross-coupling reactions like Suzuki or Heck, it serves as a crucial starting material and intermediate in synthetic sequences that incorporate these powerful C-C bond-forming strategies. wikipedia.orgnih.govwikipedia.org Its aldehyde functionality allows for a variety of transformations to generate substrates suitable for subsequent transition-metal-catalyzed couplings.

One notable application involves the Wittig reaction, where this compound reacts with a phosphonium salt to form an alkene. nih.gov In one synthetic pathway, commercially available this compound was reacted with a chiral phosphonium salt in a Wittig reaction to produce olefin products in good yields. nih.gov These products were subsequently reduced, demonstrating a multi-step synthesis where the initial C-C bond is formed from the aldehyde. nih.gov

Another example is the Petasis reaction, a boronic acid-based multicomponent reaction. In a synthesis of the immunomodulatory drug FTY720, this compound was first converted in two steps to (E)-2-(4-octylphenyl)vinylboronic acid. jst.go.jp This boronic acid derivative then participated in a Petasis reaction with dihydroxyacetone and benzylamine, forming a key C-C bond in the construction of the target molecule. jst.go.jp

Furthermore, synthetic strategies often involve creating more complex aldehydes via Suzuki coupling, which are then used in subsequent steps. For instance, while this compound is a simple aromatic aldehyde, more complex aldehydes used in synthesis can be prepared by coupling a bromo-substituted benzaldehyde (B42025) with a boronic acid ester using a palladium catalyst. nih.gov This highlights the integration of transition metal catalysis in pathways involving aromatic aldehydes. The primary role of this compound is often as a foundational building block, which is then elaborated using various synthetic methods, including those catalyzed by transition metals. researchgate.net

| Reaction Type | Role of this compound | Reagents & Conditions | Product Type | Ref |

| Wittig Reaction | Starting Material (Electrophile) | Phosphonium salt 9 or 10 | Olefin products (e.g., 13-16) | nih.gov |

| Petasis Reaction Precursor | Starting Material | Converted to a vinylboronic acid via a two-step synthesis (Wittig, then hydroboration) | (E)-2-(4-octylphenyl)vinylboronic acid | jst.go.jp |

Biocatalytic Transformations (Hypothetical Pathways)

Biocatalysis utilizes enzymes to perform chemical transformations, offering a green and highly selective alternative to traditional chemical methods. csic.es Enzymes operate under mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. nih.gov While specific biocatalytic transformations of this compound are not extensively documented in the literature, its structure allows for several plausible hypothetical pathways based on known enzyme functionalities. These pathways could be employed for the synthesis of valuable chiral building blocks or fine chemicals.

Hypothetical Biocatalytic Reduction:

The aldehyde group of this compound is an ideal substrate for reduction by alcohol dehydrogenases (ADHs). These NAD(P)H-dependent enzymes catalyze the reversible reduction of aldehydes and ketones to their corresponding alcohols. A suitable ADH could stereoselectively reduce this compound to produce (4-Octylphenyl)methanol, a primary alcohol. This transformation is fundamental in many biological systems and has been widely exploited in synthetic organic chemistry for the production of chiral alcohols.

Hypothetical Biocatalytic Oxidation:

Conversely, aldehyde dehydrogenases (ALDHs) could catalyze the oxidation of this compound to its corresponding carboxylic acid, 4-Octylbenzoic acid. googleapis.com This enzymatic oxidation occurs with high efficiency and is a common metabolic pathway for aldehydes. googleapis.com The use of an ALDH would provide a direct and environmentally benign route to the carboxylic acid derivative, avoiding the need for harsh chemical oxidants.

Hypothetical Biocatalytic C-C Bond Formation:

The aldehyde of this compound can act as an electrophile in C-C bond-forming reactions catalyzed by aldolases. nih.gov For example, a D-fructose-6-phosphate aldolase (B8822740) (FSA) or a 2-deoxy-D-ribose-5-phosphate aldolase (DERA) could catalyze the aldol (B89426) addition of a nucleophile, such as acetone (B3395972) or pyruvate, to the aldehyde. nih.govresearchgate.net This reaction would create a new stereocenter, yielding a chiral β-hydroxy ketone. mdpi.com Such transformations are highly valuable as they allow for the asymmetric synthesis of complex polyketide-like structures from simple precursors. nih.govresearchgate.net The reaction would likely proceed with high stereoselectivity, dictated by the specific enzyme used. mdpi.comchemrxiv.org

| Hypothetical Transformation | Enzyme Class | Potential Reactants | Potential Product |

| Reduction | Alcohol Dehydrogenase (ADH) | This compound, NAD(P)H | (4-Octylphenyl)methanol |

| Oxidation | Aldehyde Dehydrogenase (ALDH) | This compound, NAD(P)+ | 4-Octylbenzoic acid |

| Aldol Addition | Aldolase (e.g., FSA, DERA) | This compound, Acetone | 4-Hydroxy-5-(4-octylphenyl)pentan-2-one |

Advanced Spectroscopic and Analytical Characterization for Research on 4 Octylbenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 4-octylbenzaldehyde. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon framework and the precise location of protons, providing a detailed molecular fingerprint.

Proton NMR (¹H NMR)

Proton NMR (¹H NMR) spectroscopy of this compound provides specific information about the chemical environment of hydrogen atoms in the molecule. The spectrum allows for the identification and confirmation of the key functional groups and their relative positions.

In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton appears as a distinct singlet at approximately 9.97 ppm. This significant downfield shift is characteristic of a proton attached to a carbonyl carbon. The aromatic protons on the benzene (B151609) ring appear in the range of 7.37 to 7.80 ppm. Specifically, the two protons ortho to the aldehyde group are shifted further downfield (around 7.80 ppm) compared to the two protons meta to the aldehyde group (around 7.37 ppm) due to the electron-withdrawing nature of the formyl group.

The protons of the octyl chain are observed in the upfield region of the spectrum. The methylene (B1212753) group (CH₂) directly attached to the aromatic ring appears as a triplet around 2.70 ppm. The other methylene groups of the alkyl chain produce a complex multiplet between 1.22 and 1.63 ppm, while the terminal methyl group (CH₃) gives a characteristic triplet at approximately 0.88 ppm. The integration of these signals confirms the number of protons in each unique environment, consistent with the structure of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.97 | s | - | Aldehyde H |

| 7.80 | d | 7.9 | Aromatic H (ortho to CHO) |

| 7.37 | d | 7.9 | Aromatic H (meta to CHO) |

| 2.70 | t | 7.8 | Ar-CH₂- |

| 1.63 | p | 7.7 | Ar-CH₂-CH₂- |

| 1.37 – 1.22 | m | - | -(CH₂)₅- |

| 0.88 | t | 7.0 | -CH₃ |

| Solvent: CDCl₃, Frequency: 500 MHz |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. cardiff.ac.uk In a spectrum recorded in CDCl₃, the carbonyl carbon of the aldehyde group exhibits a characteristic signal at a low field, around 192.1 ppm. cardiff.ac.uk

The aromatic carbons show signals between 129.5 and 152.1 ppm. cardiff.ac.uk The carbon atom to which the aldehyde group is attached (C1) and the carbon atom to which the octyl group is attached (C4) are quaternary and their signals are influenced by the substituents. The other aromatic carbons (C2, C3, C5, C6) can be assigned based on their chemical environment and coupling patterns in more advanced experiments. Typically, carbons ortho and para to the electron-donating alkyl group and meta to the electron-withdrawing aldehyde group will have distinct shifts from those meta to the alkyl and ortho to the aldehyde. researchgate.netoregonstate.edu

The carbons of the octyl chain appear in the upfield region, from approximately 14.2 to 36.4 ppm, with the terminal methyl carbon being the most shielded (lowest ppm value). cardiff.ac.uk

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 192.1 | C=O (Aldehyde) |

| 152.1 | Aromatic C4 |

| 134.5 | Aromatic C1 |

| 129.8 | Aromatic CH (ortho to CHO) |

| 129.5 | Aromatic CH (meta to CHO) |

| 36.4 | Ar-CH₂ |

| 32.0 | Alkyl CH₂ |

| 31.5 | Alkyl CH₂ |

| 29.6 | Alkyl CH₂ |

| 29.4 | Alkyl CH₂ |

| 29.3 | Alkyl CH₂ |

| 22.8 | Alkyl CH₂ |

| 14.2 | -CH₃ |

| Solvent: CDCl₃, Frequency: 126 MHz cardiff.ac.uk |

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, making it highly valuable for the characterization of crystalline and amorphous phases of this compound and its derivatives. nih.govresearchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions provide rich structural information. researchgate.net

For pharmaceutical compounds or materials science applications where the crystalline form can affect physical properties, ssNMR is crucial. cdnsciencepub.com The technique can distinguish between different polymorphs (different crystal structures of the same compound), as each distinct crystal lattice will result in a unique set of chemical shifts for the carbon atoms. cdnsciencepub.comcreative-proteomics.com For example, a solid-state ¹³C CP/MAS (Cross-Polarization Magic-Angle Spinning) spectrum of this compound could reveal multiple peaks for a single carbon position if there are multiple, crystallographically non-equivalent molecules in the asymmetric unit of the crystal. nih.gov

Furthermore, ssNMR can provide insights into the conformation of the molecule in the solid state, such as the rotational angle of the aldehyde group relative to the plane of the benzene ring. creative-proteomics.com This information is often inaccessible in solution and is complementary to data from X-ray diffraction. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the elucidation of molecular structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a compound's molecular mass, typically to four or more decimal places. rsc.org This precision allows for the unambiguous determination of the elemental formula of this compound and its derivatives. googleapis.com

For this compound (C₁₅H₂₂O), the calculated exact mass is 218.1665. HRMS analysis would be expected to find a molecular ion peak ([M]⁺) that matches this value very closely, confirming the elemental composition. cardiff.ac.uk This high level of accuracy is critical for distinguishing between compounds that may have the same nominal mass but different elemental formulas. lcms.cz The fragmentation patterns observed in HRMS can also be analyzed with high precision, aiding in the structural confirmation of the analyte. rsc.org

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 218.1665 | 218.1664 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. escholarship.orgrsc.org This hyphenated technique is ideal for analyzing this compound in complex mixtures, such as reaction monitoring, purity assessment of derivatives, or detection in environmental samples. dntb.gov.ua

LC separates the components of a mixture before they enter the mass spectrometer, which then provides mass information for each separated component. escholarship.org For aldehydes, which can have poor ionization efficiency, derivatization is often employed to enhance sensitivity. rsc.org A common method involves reacting the aldehyde with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH). The resulting DNPH-aldehyde derivative is more readily ionized and can be detected with high sensitivity by the mass spectrometer. rsc.org

This approach allows for the selective detection and quantification of this compound and its derivatives, even at trace levels. The use of tandem mass spectrometry (LC-MS/MS) can further enhance specificity and provide additional structural information through controlled fragmentation of the derivatized parent ion. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. thermofisher.com In a typical GC-MS analysis, the sample is first vaporized and separated into its components within the GC column. thermofisher.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

Table 1: GC-MS Analysis Parameters for Aromatic Aldehydes

| Parameter | Value/Condition | Source |

|---|---|---|

| Column Type | Capillary Column (e.g., 5% phenyl polysiloxane) | wikipedia.org |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | thermofisher.com |

| Ionization Mode | Electron Ionization (EI) | thermofisher.com |

| Acquisition Mode | Full Scan or Selected Ion Monitoring (SIM) | thermofisher.com |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's structure. For this compound, the IR spectrum will show distinct absorption bands corresponding to the aldehyde group and the alkyl-substituted aromatic ring.

The carbonyl (C=O) stretch of the aldehyde group is a strong, sharp peak typically found in the region of 1740-1720 cm⁻¹ for saturated aliphatic aldehydes. orgchemboulder.com However, conjugation to an aromatic ring, as in this compound, shifts this absorption to a lower frequency, around 1710-1685 cm⁻¹. orgchemboulder.compressbooks.pub Another diagnostic feature for aldehydes is the C-H stretch of the aldehyde group, which appears as one or two moderate bands in the 2830-2695 cm⁻¹ region. orgchemboulder.com A peak around 2720 cm⁻¹ is often a key indicator of an aldehyde. orgchemboulder.comlibretexts.org The IR spectrum of benzaldehyde (B42025), a related compound, clearly shows these characteristic aldehyde peaks. pressbooks.pubresearchgate.net Additionally, the spectrum of this compound will exhibit peaks corresponding to the C-H stretching of the octyl chain (around 2954, 2923, and 2853 cm⁻¹) and aromatic C-H and C=C stretching vibrations. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a modern advancement of traditional IR spectroscopy that offers higher resolution and sensitivity. rsc.org The fundamental principles of absorption and functional group identification remain the same. An authentic infrared spectrum for this compound is confirmed to conform to its known structure, indicating the presence of the expected functional groups. fishersci.comthermofisher.comthermofisher.comfishersci.com The analysis of benzaldehyde using a Perkin Elmer IR spectrophotometer provides a reference for the expected spectral features. ias.ac.in

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Source |

|---|---|---|---|

| Aldehyde C=O | Stretch (conjugated) | 1710–1685 | orgchemboulder.compressbooks.pub |

| Aldehyde C-H | Stretch | 2830–2695 (often a shoulder peak ~2720) | orgchemboulder.comlibretexts.org |

| Alkyl C-H | Stretch | ~2954, 2923, 2853 | researchgate.net |

| Aromatic C=C | Stretch | ~1600–1450 | researchgate.net |

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from reaction mixtures or impurities. The choice of technique depends on the volatility and polarity of the compounds being analyzed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of compounds. It is particularly useful for non-volatile or thermally unstable compounds. For benzaldehyde and its derivatives, reversed-phase HPLC is a common method. researchgate.netresearchgate.net In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. researchgate.net

A study on benzaldehyde derivatization utilized a reversed-phase SB-C18 column with a gradient elution of water and acetonitrile. researchgate.netrsc.orgnih.gov The purity of derivatives of this compound has been determined to be greater than 99% using HPLC. rsc.org In the synthesis of Fingolimod (B1672674) hydrochloride, a derivative of this compound, HPLC was used to confirm a purity of 99.1%. google.com The separation of hydrophobic analytes like benzaldehyde has been demonstrated using just water as the mobile phase with a specialized stationary phase. nih.gov

Table 3: Example HPLC Parameters for Benzaldehyde Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase SB-C18 (150 mm x 4.6 mm, 5 µm) | researchgate.netrsc.orgnih.gov |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | rsc.org |

| Flow Rate | 1.0 mL/min | rsc.org |

| Detection | UV or Fluorescence | researchgate.netnih.gov |

| Column Temperature | 30 °C | rsc.org |

Gas Chromatography (GC)

Gas Chromatography (GC) is the preferred method for analyzing volatile compounds like this compound. It is frequently used to determine the purity of the compound. Commercial specifications for this compound often cite a minimum purity of 96% or 97% as determined by GC. fishersci.comthermofisher.com The technique separates compounds based on their boiling points and interactions with the stationary phase in a heated column. In the synthesis of intermediates for Fingolimod, GC was used to confirm the purity of an oily compound derived from 4-octyl acetophenone (B1666503) to be 99.4%. google.com

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a chemical reaction. umass.eduwisc.edu By spotting the reaction mixture on a TLC plate at different time intervals, one can observe the disappearance of reactants and the appearance of products. heteroletters.org For reactions involving aromatic aldehydes, TLC is an effective way to track the conversion. researchgate.net

In the synthesis of various heterocyclic compounds from aromatic aldehydes, TLC is routinely used to monitor the reaction's progress. heteroletters.orgresearchgate.net The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or solvent mixture). heteroletters.org Visualization of the separated spots is often achieved using UV light, as aromatic compounds like this compound are UV-active, or by staining with a chemical reagent like iodine or p-anisaldehyde. umass.edulibretexts.org

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a premier technique for determining the precise arrangement of atoms within a crystalline solid. By analyzing the pattern of scattered X-rays that pass through a crystal, researchers can deduce the three-dimensional structure of a molecule, including bond lengths, bond angles, and packing arrangements in the solid state. This information is fundamental for establishing unambiguous structure-property relationships.

While this compound exists as an oil at room temperature and is therefore not amenable to single-crystal XRD analysis in its native state, the technique is invaluable for studying its crystalline derivatives. msu.edu The introduction of functional groups that facilitate crystallization allows for detailed structural elucidation. For instance, creating derivatives that possess features like phenyl rings or incorporating heavy atoms can enhance the likelihood of obtaining high-quality crystals suitable for XRD. msu.edunumberanalytics.com

The analysis of crystalline compounds containing a 4-octylphenyl group provides critical insights that can be extrapolated to understand the spatial influence of this substituent. A case in point is the crystal structure analysis of fingolimod hydrochloride, a compound which contains a 4-octylphenyl unit. cambridge.org The study revealed a "lipid bilayer" type of packing where the long octyl chains pack adjacent to one another, driven by van der Waals interactions. cambridge.org This tendency for long alkyl chains to self-associate and form ordered domains is a key structural characteristic that would influence the solid-state behavior of any crystalline this compound derivative.

Below is an example of crystallographic data for a compound containing a 4-octylphenyl moiety, illustrating the detailed structural information that can be obtained through XRD analysis.

| Parameter | Value | Reference |

|---|---|---|

| Compound | Fingolimod Hydrochloride | cambridge.org |

| Chemical Formula | C₁₉H₃₄ClNO₂ | cambridge.org |

| Crystal System | Monoclinic | cambridge.org |

| Space Group | P2₁/n | cambridge.org |

| a (Å) | 7.13753(5) | cambridge.org |

| b (Å) | 5.95798(4) | cambridge.org |

| c (Å) | 49.5196(4) | cambridge.org |

| β (°) | 91.0808(7) | cambridge.org |

| Volume (ų) | 2105.46(2) | cambridge.org |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, conformation, and chemical environment. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. When photons interact with a molecule, most are scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically, resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum serves as a unique molecular "fingerprint." acs.orgs-a-s.org

For this compound, Raman spectroscopy can identify and characterize its key functional groups. The technique is particularly sensitive to non-polar bonds, making it complementary to infrared (IR) spectroscopy. acs.org The spectrum of this compound would be dominated by vibrations associated with the benzaldehyde moiety and the long alkyl chain.

Key vibrational modes expected in the Raman spectrum of this compound include:

Carbonyl (C=O) Stretching: The aldehyde C=O stretch is a characteristic vibration, though often stronger in IR spectra, it is still observable in Raman. semi.ac.cn For 4-substituted benzaldehydes, this band's position is sensitive to the electronic nature of the substituent. optica.org

Aromatic Ring Vibrations: The benzene ring gives rise to several distinct bands, including C-C stretching modes around 1600 cm⁻¹ and a ring-breathing mode near 1000 cm⁻¹. semi.ac.cnjocpr.com

Alkyl Chain Vibrations: The n-octyl group contributes several characteristic vibrations. C-C stretching modes between 1050 cm⁻¹ and 1150 cm⁻¹ provide information on the conformational order (trans vs. gauche) of the alkyl chain. researchgate.net Additionally, CH₂ and CH₃ stretching and bending modes are prominent, particularly in the 1440-1470 cm⁻¹ (bending) and 2800-3000 cm⁻¹ (stretching) regions. acs.orgresearchgate.net

The table below summarizes the expected characteristic Raman bands for the functional groups within this compound, based on data from related compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| ν(C=O) | ~1700 | Aldehyde Carbonyl Stretch | optica.orgresearchgate.net |

| ν(C-C) Aromatic | 1590 - 1610 | Aromatic Ring Stretch | semi.ac.cnjocpr.com |

| δ(CH₂) | 1440 - 1470 | Alkyl Chain Scissoring/Bending | acs.orgresearchgate.net |

| ν(C-C) Alkyl | 1060 - 1130 | Alkyl Chain Skeletal Stretch (trans/gauche conformers) | researchgate.net |

| Ring Breathing | ~1000 | Aromatic Ring Breathing (para-substituted) | semi.ac.cn |

| ν(C-H) Alkyl | 2850 - 2960 | Symmetric and Asymmetric CH₂/CH₃ Stretches | researchgate.net |

| ν(C-H) Aromatic | 3050 - 3080 | Aromatic C-H Stretch | jocpr.com |

Advanced Techniques for Mechanistic Studies (e.g., Radical Trapping)

Understanding the reaction mechanisms involving this compound and its derivatives is crucial for controlling reaction outcomes and developing new synthetic methodologies. Advanced techniques, particularly radical trapping, provide direct evidence for the involvement of short-lived, highly reactive radical intermediates.

The autoxidation of aldehydes, a process where aldehydes react with oxygen to form carboxylic acids, is a well-known radical chain reaction. researchgate.net This process is directly relevant to the stability and handling of this compound. Mechanistic studies on benzaldehyde have established that the reaction proceeds via key radical intermediates, and these findings are applicable to its alkyl-substituted derivatives. researchgate.netresearchgate.net

Radical trapping experiments utilize "spin traps," which are molecules that react rapidly with transient radicals to form more stable, persistent radicals that can be detected and characterized, typically by Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net Common spin traps include phenyl-N-tert-butylnitrone (PBN) and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

In the context of the autoxidation of a 4-substituted benzaldehyde like this compound, the key steps involve:

Initiation: Formation of an initial acyl radical.

Propagation: The acyl radical reacts with O₂ to form a benzoylperoxy radical. This peroxyl radical can then abstract a hydrogen atom from another aldehyde molecule, propagating the chain. researchgate.netcdnsciencepub.com

Termination: Radicals combine to form non-radical products.

Radical trapping agents intercept the reactive intermediates in the propagation cycle. For example, EPR studies on benzaldehyde autoxidation using PBN as a spin trap have successfully identified adducts of the benzoyl radical (PhC(O)•) and, indirectly, the benzoylperoxy radical (PhC(O)OO•). researchgate.net The presence of inhibitors like benzyl (B1604629) alcohol can also suppress autoxidation by intercepting these peroxy radicals through hydrogen atom transfer. researchgate.netresearchgate.net

The insights gained from these studies on benzaldehyde are directly translatable to this compound, where the primary radical species involved in autoxidation would be the 4-octylbenzoyl radical and the 4-octylbenzoylperoxy radical.

The table below lists the key radical intermediates in the autoxidation of benzaldehydes, which can be studied using radical trapping techniques.

| Radical Intermediate | Chemical Formula (General) | Role in Mechanism | Reference |

|---|---|---|---|

| Acyl Radical | R-C(O)• | Initial radical formed from aldehyde | researchgate.net |

| Acylperoxy Radical | R-C(O)OO• | Key chain-carrying species; abstracts H from aldehyde | researchgate.netcdnsciencepub.comanu.edu.au |

| Hydroperoxy Radical | HOO• | Can be formed from decomposition of peroxy radicals | researchgate.net |

Applications in Materials Science and Polymer Chemistry

Polymer Synthesis and Characterization

4-Octylbenzaldehyde is a key monomer component in the synthesis of specialized polymers. Its aldehyde functionality allows it to participate in various polymerization reactions, leading to macromolecules with tailored properties for specific high-performance applications.

The synthesis of polymers containing quinoline (B57606) units has been a subject of extensive research due to their desirable characteristics, including high thermal stability, chemical resistance, and unique optoelectronic properties. semanticscholar.orgrsc.org this compound is frequently used as a precursor in the synthesis of these advanced polymers. semanticscholar.orgrsc.orgrsc.org

A primary method for synthesizing polyquinolines and polybenzoquinolines involves the Povarov reaction, a type of aza-Diels-Alder reaction. rsc.orgresearchgate.netrsc.org In this reaction, an aryl imine (formed in situ from an aniline (B41778) and a benzaldehyde (B42025) derivative) reacts with an electron-rich dienophile, such as an alkyne, to form a quinoline moiety. rsc.org this compound is a common benzaldehyde derivative used in this process. rsc.orgrsc.orgresearchgate.net

For instance, this compound can be reacted with various anilines or more complex amino-compounds to generate the necessary imine intermediate. rsc.orgrsc.org This intermediate then undergoes a [4+2] cycloaddition with an alkyne, followed by oxidation, to yield the quinoline ring. When bifunctional monomers are used, this reaction can be extended to form long-chain polymers (polyquinolines). semanticscholar.orgrsc.org Research has demonstrated the synthesis of chlorinated benzoquinoline dimers and polybenzoquinolines where this compound is a key reactant. rsc.orgrsc.org The inclusion of the 4-octylphenyl group enhances the solubility of the resulting rigid-rod polymers, facilitating their characterization and processing. rsc.org

| Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|

| Fmoc-protected 4-amino-(L)-phenylalanine and this compound, then phenylacetylene | Quinoline-based unnatural amino acid | Forms building blocks for polypeptide surrogates. rsc.org | semanticscholar.orgrsc.org |

| 3-chloronaphthalen-1-amine and this compound, then ethynylnaphthalene | Chlorinated benzoquinoline | Demonstrates synthesis of complex heterocyclic systems. rsc.org | rsc.org |

| Benzoquinoline amine derivative and this compound, then 1-ethynylnaphthalene | Chlorinated benzoquinoline dimer | Builds larger, dimeric structures. rsc.org | rsc.orgresearchgate.net |

In a general context, aldehydes are important precursors for monomers used in condensation polymerization to form polyamides and polyesters. numberanalytics.com Although direct polymerization of aldehydes with other monomers is not the standard route for these polymers, their chemical reactivity allows for their conversion into suitable monomers.

For polyamide synthesis, an aldehyde can be converted into a primary amine or a carboxylic acid derivative. nih.govbritannica.com The conversion to a primary amine can be achieved through reductive amination. google.com This amine can then serve as a monomer to react with a dicarboxylic acid. Alternatively, the aldehyde group can be oxidized to a carboxylic acid. numberanalytics.com This acid, or its more reactive derivative like an acyl chloride, can then be reacted with a diamine in a polycondensation reaction to form amide linkages, the characteristic bond in polyamides. nih.govstudymind.co.uk

For polyester (B1180765) synthesis, the aldehyde group is typically oxidized to a carboxylic acid. jku.at This dicarboxylic acid (if starting from a dialdehyde) can then undergo a polycondensation reaction with a diol to form the ester linkages of the polyester backbone. mdpi.comnih.gov Another pathway involves the conversion of an aldehyde to an α-hydroxy acid, which can then be polymerized to form a polyester. nih.gov The reactivity of the aldehyde group is thus fundamental to creating the necessary functional groups for these polymerization processes. numberanalytics.com

Quinoline-containing macromolecules are recognized for their potential in optoelectronic applications, such as in organic electronic devices, due to their tunable electronic properties and chemical inertness. semanticscholar.orgrsc.orgrsc.org The synthesis of these materials often employs this compound. semanticscholar.orgrsc.org

The incorporation of the 4-octylphenyl side chains into the polymer backbone is a critical design strategy. rsc.org Polymers with rigid backbones, like polyquinolines, are often difficult to dissolve in common organic solvents, which severely limits their processability for device fabrication. The long, flexible octyl chains disrupt intermolecular packing, increasing the free volume and enhancing the solubility of the polymers. rsc.org This allows for solution-based processing techniques, which are essential for creating thin films for electronic devices. For example, polyquinolines and polybenzoquinolines synthesized using this compound have been investigated as active materials in such applications. semanticscholar.orgrsc.orgescholarship.org

Quinoline and its derivatives are well-known for their fluorescent properties. This has led to the development of quinoline-based macromolecules for use as fluorescent probes in various sensing applications. rsc.orgrsc.org The synthesis of these fluorescent polymers can be achieved via the Povarov reaction, utilizing this compound as a key starting material to build the quinoline-containing repeat units. rsc.org

The resulting polymers can be designed to act as chemosensors, where the fluorescence emission changes upon binding with a specific analyte, such as metal ions. rasayanjournal.co.in For example, quinoline-based polymeric gels have been developed for the fluorophoric detection of Hg2+ ions. rasayanjournal.co.in While not all fluorescent quinoline probes explicitly use this compound, its role in synthesizing soluble polyquinoline backbones makes it a relevant component in the development of such sensor materials. rsc.orgrsc.org The inherent fluorescence of the polyquinoline backbone, combined with the solubility provided by the octyl groups, makes these materials promising candidates for sensitive and selective fluorescent sensors.

The excellent thermal stability of polyquinolines makes them suitable for high-performance applications, including heat-resistant coatings. semanticscholar.orgrsc.orgrsc.org These coatings are designed to protect surfaces from damage at elevated temperatures. korthals.nlteknos.com The aromatic, rigid structure of the polyquinoline backbone contributes significantly to its ability to withstand high temperatures without degradation. semanticscholar.orgrsc.org

The synthesis of these thermally stable polymers often involves this compound. semanticscholar.orgrsc.org As with optoelectronic materials, the octyl groups play a crucial role by rendering the polymers soluble enough for application as a coating. This allows the polymer to be dissolved and applied to a surface, after which the solvent evaporates to leave a stable, heat-resistant film. rsc.org Quinoline-derived macromolecules have been specifically noted for their potential as stable, heat-resistant coatings for packaging and other applications. rsc.org

Polyquinolines and Polybenzoquinolines via Povarov Reaction

Fluorescent Probes

Liquid Crystal Research

While direct research on this compound as a primary liquid crystal is not extensively documented, its molecular structure, specifically the presence of a long alkyl chain, suggests its potential as a component in liquid crystal mixtures. uh.eduwikipedia.org The alkyl chain can influence the mesomorphic properties, such as the temperature range of the liquid crystal phase and the type of phase formed (e.g., nematic, smectic). uh.eduwikipedia.org The synthesis of other alkylbenzaldehydes has been explored in the context of creating new liquid crystalline materials. tandfonline.comunion.edu The general principle involves the self-assembly of rod-like molecules, a characteristic that can be imparted by the alkyl-substituted benzene (B151609) ring, to form ordered yet fluid phases. uh.eduwikipedia.org

Supramolecular Assemblies and Ligand Design

The aldehyde functional group and the aromatic ring of this compound make it a candidate for designing complex supramolecular structures and ligands for metal complexes.

Aromatic aldehydes are crucial precursors in the synthesis of ligands for metal complexes. libretexts.orgstudymind.co.uk These ligands can then coordinate with metal ions to form multinuclear complexes, including trinuclear structures. titech.ac.jp For instance, the synthesis of trinuclear metal-N4 complexes has been reported, where aromatic aldehydes are condensed with other molecules to create large, planar ligands capable of binding multiple metal centers. acs.org These complexes are of interest for their potential catalytic and electronic properties. titech.ac.jprsc.orgresearchgate.net The specific use of this compound in these syntheses allows for the introduction of an octyl group, which can influence the solubility and self-assembly properties of the final metal complex. acs.org

Aromatic aldehydes like this compound are known to participate in self-assembly processes, forming organized structures on a molecular level. wur.nl This can occur through various non-covalent interactions, such as hydrogen bonding and pi-pi stacking of the aromatic rings. The octyl chain can further direct the assembly into specific arrangements, including micellar structures in solution. rug.nl This principle has been utilized in dynamic combinatorial chemistry to create self-replicating supramolecular assemblies. rug.nl

Ligands for Metal Complexation, e.g., Trinuclear Metal-N4 Complexes

Extractants in Separation Processes

The lipophilic nature of the octyl chain combined with the potential for interaction through the aldehyde group makes this compound a candidate for use as an extractant in certain separation processes.

Biological and Medicinal Chemistry Research Applications

Role in the Synthesis of Immunosuppressive Agents (e.g., Fingolimod (B1672674)/FTY720)

4-Octylbenzaldehyde serves as a crucial starting material in several synthetic strategies for Fingolimod (FTY720), a prominent immunosuppressive drug used in the treatment of multiple sclerosis. nih.gov The presence of the octyl group within this aldehyde is fundamental to the final structure and therapeutic activity of Fingolimod.

Multiple synthetic routes to Fingolimod leverage this compound as a key intermediate. nih.gov One notable pathway involves a multi-step sequence that begins with the conversion of this compound. brieflands.comtandfonline.comtandfonline.com

A well-documented synthesis initiates with the reaction of this compound with triphenylphosphine (B44618) and carbon tetrabromide to yield 1,1-dibromostyrene. brieflands.com This intermediate is then treated with n-butyllithium to form 1-ethenyl-4-octylbenzene. brieflands.com Subsequent hydroboration using catecholborane, followed by hydrolysis, affords (E)-2-(4-octylphenyl)vinylboronic acid. brieflands.comtandfonline.comtandfonline.com This boronic acid derivative is a key component in the Petasis reaction, a multi-component reaction with dihydroxyacetone and benzylamine, which constructs the core amino diol structure. brieflands.comtandfonline.comtandfonline.com The final step involves catalytic hydrogenation to remove the benzyl (B1604629) group, yielding Fingolimod. brieflands.comtandfonline.comtandfonline.com

Another synthetic approach utilizes the Wittig reaction. nih.gov In this method, a chiral phosphonium (B103445) salt is reacted with this compound to produce an olefin product. nih.gov This is followed by reduction of the double bond and subsequent chemical transformations to unveil the final Fingolimod structure. nih.gov

| Starting Material | Key Reaction | Intermediate | Final Product |

| This compound | Petasis Reaction | (E)-2-(4-octylphenyl)vinylboronic acid | Fingolimod (FTY720) |

| This compound | Wittig Reaction | Olefin product | Fingolimod (FTY720) |

This table summarizes two key synthetic strategies for Fingolimod starting from this compound.

Synthetic Intermediates and Reaction Pathways

Enzyme Inhibition Studies

Beyond its role in synthesis, this compound and related compounds have been investigated for their ability to inhibit certain enzymes, most notably tyrosinase.

Research has demonstrated that a series of p-alkylbenzaldehydes, including this compound, can inhibit the activity of mushroom tyrosinase. tandfonline.comnih.govtandfonline.com The inhibitory potency of these compounds is influenced by the nature of the alkyl group, with the hydrophobic p-alkyl group playing a significant role in the interaction with the enzyme. tandfonline.comnih.govtandfonline.com The mechanism of inhibition by benzaldehyde (B42025) derivatives is thought to involve the formation of a Schiff base between the aldehyde group and a primary amino group within the enzyme. tandfonline.com

Tyrosinase exhibits two distinct catalytic activities: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the subsequent oxidation of o-diphenols to o-quinones (diphenolase activity). tandfonline.com Studies on p-alkylbenzaldehydes, including this compound, have revealed that these compounds inhibit both activities. tandfonline.comtandfonline.com Specifically, p-alkylbenzaldehydes have been shown to decrease the steady-state activity of the enzyme's monophenolase function. tandfonline.comtandfonline.com Similarly, they inhibit the diphenolase activity in a concentration-dependent manner. tandfonline.com

Kinetic studies have elucidated the nature of the inhibition of tyrosinase by p-alkylbenzaldehydes. The inhibition has been found to be reversible. tandfonline.com For p-alkylbenzaldehydes, including this compound, the inhibition of the diphenolase activity follows an uncompetitive mechanism. tandfonline.comnih.govtandfonline.com This indicates that the inhibitor binds to the enzyme-substrate complex. The inhibition potency among the series of p-alkylbenzaldehydes varies with the length of the alkyl chain, with p-hexylbenzaldehyde showing the strongest inhibition, followed by a decrease in potency for p-heptylbenzaldehyde and p-octylbenzaldehyde. tandfonline.comnih.govtandfonline.com

| Inhibitor | Enzyme | Inhibition Type | Effect on Activity |

| p-Alkylbenzaldehydes | Mushroom Tyrosinase | Reversible, Uncompetitive | Decreases steady-state monophenolase and diphenolase activity |

This table summarizes the inhibition kinetics of p-alkylbenzaldehydes on mushroom tyrosinase.

Tyrosinase Inhibition and Mechanistic Investigations

Structure-Activity Relationships of Alkyl Chains

In the quest for potent enzyme inhibitors, the length of alkyl chains attached to a core molecule can significantly influence binding affinity and activity. Studies on a class of compounds known as 2-(4-alkylbenzamido) benzoic acids (ABBAs) have demonstrated a clear structure-activity relationship concerning the alkyl chain. nih.gov

Research has shown that extending the length of the alkyl tail from a butyl (C4) to a dodecyl (C12) group results in a more than 100-fold improvement in binding affinity to the Polo-Box Domain (PBD) of Polo-like kinase 1 (PLK1). nih.gov Specifically, increasing the chain length from a pentyl (C5) to an octyl (C8) and then to a dodecyl (C12) group progressively enhances the binding affinity for PLK1. nih.gov The octyl-containing ABBA compound, in particular, showed a nearly two-fold increase in binding affinity compared to its shorter-chain counterparts. nih.gov This enhancement is attributed to the longer aliphatic tails more effectively filling a shallow but extensive hydrophobic groove on the surface of the PLK1 PBD. nih.gov

Interestingly, while the dodecyl-containing compound was the most potent, the octyl-containing analog demonstrated greater selectivity for PLK1 over other related kinases. nih.gov The introduction of a benzene (B151609) ring into a seven-carbon alkyl chain, in an attempt to promote π-π stacking interactions, led to a loss of binding affinity. nih.gov

Polo-like Kinase 1 (PLK1) Polo Box Domain (PBD) Inhibitors

Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression and is often overexpressed in various cancers, making it an attractive target for anticancer drug development. doi.orgnih.gov A promising strategy for inhibiting PLK1 is to target its Polo-Box Domain (PBD), a region essential for its function and localization within the cell. doi.orgnih.gov

Structure-Activity Relationship (SAR) Studies

Systematic structure-activity relationship (SAR) studies have been instrumental in defining the molecular features required for effective binding to the PLK1 PBD. nih.gov These studies have focused on modifying both aromatic rings of a pharmacophore to enhance interactions with the PBD. nih.gov Key interactions include filling a hydrophobic cleft and mimicking the electrostatic interactions of phosphothreonine with specific amino acid residues (H538 and K540) in the PBD, which are crucial for potency and selectivity. nih.gov

Through these SAR studies, hydrophobic 4-alkylbenzamide capping groups were identified as effective non-peptidic replacements for a portion of a peptide that naturally binds to the PBD. nih.gov The length of the alkyl chain was found to be a critical determinant of binding affinity. nih.gov

Design of Non-Peptidic Inhibitors

The insights gained from SAR studies have guided the design of non-peptidic inhibitors of the PLK1 PBD. nih.gov By replacing peptidic components with more "drug-like" moieties, researchers have developed compounds based on a 2-(4-AlkylBenzamido) Benzoic Acid (ABBA) pharmacophore. nih.gov

The design process involved substructure searching of commercial compound libraries for fragments containing the 4-alkylbenzamide motif. nih.gov This led to the identification of 2-aminobenzoic acid as a suitable C-terminal capping group. nih.gov The resulting ABBA compounds have shown significant inhibitory effects on the cell cycle and tumor proliferation. nih.gov

Table 1: Effect of Alkyl Chain Length on PLK1 PBD Binding Affinity

| Alkyl Chain Length | Compound Type | IC50 (μM) | Fold Improvement from C4 |

|---|---|---|---|

| Butyl (C4) | ABBA | >600 | - |

| Pentyl (C5) | ABBA | 223 | ~2.7x |

| Octyl (C8) | ABBA | 11.3 | ~53x |

| Dodecyl (C12) | ABBA | 6.0 | >100x |

This table illustrates the impact of increasing the alkyl chain length on the inhibitory concentration (IC50) for the PLK1 PBD, based on data from SAR studies. nih.gov

Derivatives as Potential Therapeutic Compounds

This compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. rsc.orgijacskros.com Its derivatives, particularly those incorporating quinoline (B57606) structures, have been investigated for their promise in medicinal chemistry. rsc.orgrsc.org

Quinoline-Based Unnatural Amino Acids

Macromolecules composed of quinoline building blocks are considered valuable targets for the development of therapeutic compounds. rsc.orgrsc.org A novel strategy for creating such macromolecules involves the synthesis of quinoline-based unnatural amino acids. rsc.org

In one approach, this compound is reacted with Fmoc-protected 4-amino-(L)-phenylalanine to form an aldimine intermediate. rsc.org This intermediate then undergoes an aza-Diels–Alder (Povarov) reaction with an alkyne, such as phenylacetylene, to produce a 2,4,6-substituted quinoline-based unnatural amino acid. rsc.org This method is advantageous due to its use of mild reaction conditions and commercially available starting materials. rsc.org The resulting unnatural amino acids can then be iteratively coupled on a solid support to generate polypeptide surrogates with pendant quinoline groups. rsc.org

Quinolines for Anticancer Drug Development

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous compounds with biological activity, including anticancer agents. rsc.orgnih.gov The synthesis of novel quinoline derivatives is therefore an active area of research in the pursuit of new cancer therapies. rsc.orgresearchgate.net

The Povarov reaction is a key method for synthesizing quinoline moieties. rsc.org This reaction typically involves the cycloaddition of an aryl imine (formed from an aniline (B41778) and a benzaldehyde) with an electron-rich dienophile like an alkyne. rsc.org this compound can be used as the benzaldehyde component in this reaction to introduce an octylphenyl group into the final quinoline structure. rsc.org For instance, it has been used in a one-pot reaction with a benzoquinoline and an ethynylnaphthalene to create a chlorinated benzoquinoline dimer. rsc.org The development of such synthetic routes provides access to a diverse range of quinoline-based molecules for evaluation as potential anticancer drugs. mdpi.com

Antibacterial Activity of Oxazepine Derivatives

Researchers have synthesized a series of 1,3-oxazepine-4,7-dione derivatives using this compound as a starting material. pnrjournal.compnrjournal.com The synthesis involves creating an azo compound from this compound phenoxide anion, which is then condensed to form an azoimine derivative. pnrjournal.compnrjournal.com This derivative undergoes a cycloaddition reaction to produce the final oxazepine compounds. pnrjournal.compnrjournal.com

The antibacterial properties of these synthesized oxazepine derivatives were evaluated against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. pnrjournal.com The agar (B569324) well diffusion method was used to determine the zone of inhibition at different concentrations. pnrjournal.com Notably, some of these oxazepine derivatives demonstrated significant antibacterial effects. pnrjournal.combiojournals.us For instance, one study highlighted that a synthesized oxazepine derivative showed a substantial zone of inhibition against E. coli. biojournals.us The presence of various active groups in the oxazepine structure is believed to contribute to their role as inhibitors of bacterial growth. pnrjournal.com

Table 1: Antibacterial Activity of an Oxazepine Derivative (O4) Derived from this compound

| Bacteria Strain | Zone of Inhibition (mm) at 25 mg/ml |

|---|---|

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 22 |

| Pseudomonas aeruginosa | 19 |

| Escherichia coli | 23 |

Data sourced from a 2022 study on 1,3-oxazepine-4,7-dione derivatives. pnrjournal.com

Endothelin Antagonist Research (Related Compounds)

Endothelin receptors, particularly the ETA subtype, are implicated in various cardiovascular conditions due to their role in vasoconstriction. nih.govmedchemexpress.com Consequently, the development of endothelin receptor antagonists is an active area of research. nih.govresearchgate.netdovepress.com While this compound itself is not a direct endothelin antagonist, the broader class of benzaldehyde derivatives has been explored in the synthesis of compounds targeting the endothelin system. nih.govacs.org

Research into the structure-activity relationships of various molecules has identified key functional groups necessary for endothelin receptor blocking activity. nih.gov For example, studies on nonpeptide antagonists have shown that specific modifications to aromatic rings can influence the compound's affinity and functional antagonism at the ETA receptor. nih.gov This line of research informs the design of new potential antagonists, where a benzaldehyde-derived core could be a structural component. The development of potent and selective ETA receptor antagonists remains a significant goal in medicinal chemistry. nih.govresearchgate.netnih.gov

Investigation of Biological Activity Mechanisms (General)

The biological activity of compounds derived from this compound, particularly the oxazepine derivatives, is believed to stem from their interaction with key cellular components and processes. pnrjournal.com

Hydrogen Bonding Interactions with Active Centers

The mechanism of action for some oxazepine compounds is thought to involve the formation of hydrogen bonds with the active centers of cellular constituents. pnrjournal.comrsc.org Hydrogen bonding is a critical type of noncovalent interaction that plays a significant role in the structure and function of biological systems, including the binding of molecules to the active sites of enzymes and receptors. rsc.orgias.ac.inlibretexts.org This interaction can interfere with normal cellular processes, leading to the observed biological effects. pnrjournal.com The specific groups within the oxazepine structure, such as carbonyl and hydroxyl groups, are capable of participating in these hydrogen-bonding interactions, which are crucial for their biological activity. pnrjournal.comaps.org

Inhibition of DNA Gyrase and Topoisomerase IV (Proposed)

A proposed mechanism for the antibacterial action of oxazepine derivatives involves the inhibition of DNA gyrase and topoisomerase IV. pnrjournal.com These type II topoisomerase enzymes are essential for bacterial DNA replication and are validated targets for many antibiotics. youtube.comnih.gov They work by introducing double-stranded breaks in DNA to manage torsional strain and disentangle replicated chromosomes. youtube.comnih.gov It has been suggested that the aromatic ring, along with the carbonyl and other functional groups within the oxazepine structure, play a significant role in inhibiting these enzymes. pnrjournal.com By inhibiting DNA gyrase and topoisomerase IV, these compounds can block DNA replication, ultimately leading to bacterial cell death. nih.govresearchgate.netekb.eg

Effects on Cellular Processes

The interactions of these compounds at a molecular level can lead to broader effects on cellular processes. pnrjournal.com The interference with normal cell functions through hydrogen bonding and enzyme inhibition disrupts the cellular machinery. pnrjournal.comaps.org For example, the inhibition of protein synthesis has been suggested as another potential mechanism, where compounds may prevent the binding of tRNA to the ribosome, thereby halting protein production. pnrjournal.com The collective impact of these interruptions on essential pathways like DNA replication and protein synthesis culminates in the inhibition of bacterial growth and proliferation. pnrjournal.com

Computational Chemistry and Modeling

Density Functional Theory (DFT) Calculations for Structural Analysis